4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZOHXZDDZCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566495 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-58-1 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Biphenyl Chemistry and Sulfonyl Containing Organic Compounds
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol is a derivative of biphenyl (B1667301), a class of organic compounds characterized by two phenyl rings linked by a single bond. rsc.org This structural motif is a fundamental backbone in synthetic organic chemistry, widely found in medicinally active compounds, marketed drugs, and natural products. rsc.org The presence of the methylsulfonyl group (-SO₂CH₃) places the compound within the family of sulfonyl-containing organic compounds. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic rings, and by extension, the molecule's reactivity and potential biological interactions.
The combination of the biphenyl scaffold, a hydroxyl group (-OH), and a methylsulfonyl group results in a molecule with distinct chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, while the methylsulfonyl group provides polarity and the potential for strong dipole-dipole interactions. This dual functionality is a key aspect of its role in chemical research. For instance, related structures containing the 4-(methylsulfonyl)phenyl moiety are investigated for various biological activities. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.298 g/mol |
| Exact Mass | 248.051 u |
| LogP | 3.54350 |
| PSA (Polar Surface Area) | 62.75 Ų |
Data sourced from reference chemsrc.com
Overview of the Biphenyl Scaffold As a Versatile Synthon in Advanced Organic Chemistry
The biphenyl (B1667301) scaffold is a cornerstone in advanced organic chemistry, serving as a versatile synthon—a building block for the synthesis of more complex molecules. rsc.orgresearchgate.net For many decades, biphenyls have been recognized for their prevalence in biologically active natural products like vancomycin. rsc.org The utility of the biphenyl structure stems from the numerous synthetic methodologies developed to construct it.
The synthesis of substituted biphenyls is achieved through various powerful cross-coupling reactions, which have become indispensable tools for organic chemists. researchgate.netrsc.org These methods allow for the precise and efficient formation of the carbon-carbon bond connecting the two aryl rings. Key reactions include:
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an aryl halide and an aryl boronic acid. rsc.orgresearchgate.net
Stille Coupling: A palladium-catalyzed reaction involving an organostannane compound. rsc.orgresearchgate.net
Negishi Coupling: The coupling of an organozinc compound with an aryl halide, catalyzed by nickel or palladium. rsc.orgresearchgate.net
Ullmann Reaction: A copper-mediated coupling of two aryl halides. rsc.org
Hiyama Coupling: A palladium-catalyzed cross-coupling of organosilanes with organic halides. researchgate.net
These reactions tolerate a wide variety of functional groups, enabling the synthesis of a vast library of biphenyl derivatives with tailored electronic and steric properties. researchgate.net The ability to introduce diverse substituents onto the biphenyl core makes it a privileged scaffold in drug discovery and materials science. rsc.orgfrontiersin.org Furthermore, the biphenyl unit can exhibit axial chirality (atropisomerism) when rotation around the central single bond is restricted, adding another layer of structural complexity and importance, particularly in medicinal chemistry. rsc.org
Historical Development of Research on Methylsulfonyl Substituted Aromatic Systems
Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the 1,1'-biphenyl structure is the foundational step in the synthesis of 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. Transition-metal catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, offering high efficiency and control over the final structure.
Transition-Metal Catalyzed Cross-Coupling Reactions
For many decades, the synthesis of biphenyl compounds has been a central theme in organic chemistry, driven by their presence in medicinally active compounds and natural products. nih.gov Historically, methods like the Wurtz-Fittig and Ullmann reactions were employed, but modern synthesis overwhelmingly relies on transition-metal catalysis, which offers superior yields, regioselectivity, and functional group tolerance. nih.gov
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most effective and widely utilized methods for creating carbon-carbon bonds, making it a cornerstone for the synthesis of unsymmetrical biaryl compounds like this compound. nih.govgre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. gre.ac.uk
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps: nih.gov
Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (e.g., 4-bromophenol (B116583) or a protected version) to form a Pd(II) complex.
Transmetalation: The organoboron compound (e.g., 4-(methylsulfonyl)phenylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the biphenyl product and regenerating the active Pd(0) catalyst.
Various palladium sources and ligands can be employed to optimize the reaction, with phosphine (B1218219) ligands being particularly effective. nih.gov For instance, the reaction of (2-bromophenyl)diphenylphosphine (B1266768) oxide with aryl boronic acids has been successfully carried out using a bis(dibenzylideneacetone)palladium (B129372) catalyst and triphenylphosphine. nih.gov
| Aryl Halide Partner | Boronic Acid/Ester Partner | Palladium Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Aryl Halide (general) | Arylboronic Acid | Pd(0) complex + Base | Fundamental and widely used method for C(sp²)–C(sp²) bond formation. | nih.gov |
| o-, m-, or p-(bromomethyl)phenylboronic acid pinacol (B44631) esters | Aryl Halides (e.g., 1-bromo-4-nitrobenzene) | Not specified | Demonstrates the use of functionalized boronic esters to build complex biphenyl libraries. | gre.ac.uk |
| (2-Bromophenyl)diphenylphosphine oxide | Aryl Boronic Acids | Pd(dba)₂ / PPh₃ / K₃PO₄ | Highlights the use of phosphine-containing substrates and ligands. | nih.gov |
| p-Iodophenol derivative | Penta-O-acetyl-D-mannopyranoside | Pd(OAc)₂ | Used in the synthesis of glycopolymers with biphenyl spacers, showing applicability with complex molecules. | rsc.org |
While palladium catalysis is robust, research has expanded to include more earth-abundant and cost-effective metals like nickel, iron, and copper for cross-coupling reactions. chinesechemsoc.orgcapes.gov.br These emerging systems offer new reactivity and can sometimes outperform palladium for specific applications.
Nickel-Catalyzed Reactions: Nickel complexes can effectively catalyze the coupling of aryl halides. acs.org For example, bis(1,5-cyclooctadiene)nickel(0) (B103923) has been used to couple 1-iodo-4-methylbenzene to form 4,4'-dimethyl-1,1'-biphenyl in good yield. orgsyn.org
Iron-Catalyzed Reactions: Iron-catalyzed Suzuki-Miyaura cross-coupling has been demonstrated for biphenyl synthesis, presenting a more sustainable alternative to precious metals. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are well-known for their use in Ullmann-type homocoupling reactions. nih.gov More recently, photoinduced copper-catalyzed methods have been developed for generating carbon-heteroatom bonds, which is relevant for creating analogs with different linking atoms. nih.gov
| Metal Catalyst | Reaction Type | Example | Key Advantage | Reference |
|---|---|---|---|---|
| Nickel | Homocoupling | Bis(1,5-cyclooctadiene)nickel(0) coupling 1-iodo-4-methylbenzene. | Cost-effective alternative to palladium. | orgsyn.org |
| Iron | Cross-Coupling | Iron-catalyzed Suzuki–Miyaura reaction. | Utilizes an earth-abundant and non-toxic metal. | nih.gov |
| Copper | Homocoupling (Ullmann) | Coupling of halo-arenes. | Classic method for symmetrical biphenyls. | nih.gov |
| Manganese | C-H Activation | MnH species initiating dehydrogenative annulation. | Avoids the need for pre-functionalized substrates. | chinesechemsoc.org |
Regioselective Functionalization of Biphenyl Scaffolds
For a specifically substituted compound like this compound, achieving the correct 4,4'-substitution pattern is critical. While methods exist for the direct functionalization of C-H bonds on aromatic rings, the most common and regiochemically precise strategy for this target molecule involves the cross-coupling of two pre-functionalized precursors. youtube.com
This approach ensures that the hydroxyl and methylsulfonyl groups are positioned correctly from the outset. The synthesis would typically start with a 4-substituted phenol (B47542) derivative (e.g., 4-bromophenol) and a 4-substituted phenyl partner (e.g., 4-(methylsulfonyl)phenylboronic acid). chemsrc.com This precursor-based strategy bypasses the challenges of regioselectivity and potential side reactions that could occur when attempting to functionalize an unsubstituted biphenyl core.
Synthesis of the Methylsulfonyl Moiety
Oxidative Pathways for Precursor Sulfides and Sulfoxides
The most direct and common method for installing a methylsulfonyl group is through the oxidation of a corresponding methylthio (–SCH₃) precursor. mdpi.com This transformation typically proceeds in two stages: the sulfide (B99878) is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. A variety of oxidizing agents and catalytic systems have been developed to perform this conversion efficiently and selectively. organic-chemistry.org
Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the fact that its only byproduct is water. mdpi.com The selectivity of H₂O₂ oxidations can be controlled by catalysts. For example, tantalum carbide catalysis tends to yield sulfoxides, whereas niobium carbide promotes the full oxidation to sulfones. organic-chemistry.org Other systems, such as the use of urea-hydrogen peroxide with phthalic anhydride, enable a metal-free oxidation directly to the sulfone. organic-chemistry.org
Biocatalysis offers an environmentally benign alternative. researchgate.netorientjchem.org Screening of various fungi has identified strains, such as Aspergillus ochraceus and Penicillium funiculosum, that can oxidize alkyl aryl sulfides to the corresponding sulfones in high yields under mild, solvent-free conditions. researchgate.netorientjchem.org
| Oxidant | Catalyst / Co-reagent | Key Features | Reference |
|---|---|---|---|
| 30% Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones; catalyst is recoverable and reusable. | organic-chemistry.org |
| 30% Hydrogen Peroxide (H₂O₂) | Amberlyst 15 / Acetic Acid | Effective system for complete oxidation of various sulfides to sulfones. | akjournals.com |
| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Metal-free, environmentally benign method that proceeds directly to the sulfone. | organic-chemistry.org |
| Air / O₂ | Not specified | Chemoselectivity controlled by temperature; uses air as the terminal oxidant. | organic-chemistry.org |
| Whole-cell biocatalysis | Aspergillus ochraceus MTCC 5245 | Environmentally friendly method; high yield under mild, solvent-free conditions. | researchgate.netorientjchem.org |
| 30% Hydrogen Peroxide (H₂O₂) | Dendritic Phosphomolybdate Hybrid | Low-cost, reusable catalyst system for selective oxidation to either sulfoxides or sulfones. | mdpi.com |
Direct Sulfonylation and Sulfonyl Transfer Reactions
The introduction of the methylsulfonyl group onto the biphenyl scaffold is a critical step in the synthesis of this compound. Direct sulfonylation methods and sulfonyl transfer reactions offer powerful tools for this transformation, often providing alternatives to traditional methods that may require harsh conditions.
Recent advancements have focused on the development of catalytic and electrochemical approaches. For instance, electrochemical methods have been developed for the direct sulfonylation of N-(4-hydroxyphenyl)-sulfonamides using sulfonyl hydrazides, suggesting a potential route for the late-stage functionalization of related phenolic compounds. researchgate.net Catalyst-free systems have also been reported for the sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides in aqueous media, highlighting a move towards more environmentally benign conditions. researchgate.net
Sulfonyl transfer reactions, where a sulfonyl group is transferred from a donor molecule to a substrate, represent another important strategy. Ethyl glyoxylate (B1226380) N-tosylhydrazone has been identified as an effective sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, generating γ-keto- and γ-hydroxy sulfones with high chemoselectivity. organic-chemistry.org This approach leverages the in-situ generation of sulfonyl anions, a novel concept in sulfur-transfer chemistry. organic-chemistry.org Furthermore, peptide-based catalysts have been explored for enantioselective sulfonylation reactions, achieving the desymmetrization of meso-1,3-diols through the transfer of a sulfonyl group from a sulfonyl chloride. nih.gov
Visible-light photoredox catalysis has also emerged as a mild and efficient method for direct C-H sulfonylation. This technique has been successfully applied to the sulfonylation of aniline (B41778) derivatives using bench-stable sulfinate salts as the sulfonyl source. rsc.org Such methods could potentially be adapted for the direct sulfonylation of 4-hydroxybiphenyl or a protected derivative.
A summary of reagents for sulfonylation is presented in the table below.
| Sulfonyl Source | Reagent Type | Reaction Type |
| Sulfonyl Hydrazides | Sulfonyl Precursor | Electrochemical/Catalyst-Free Sulfonylation researchgate.net |
| Sulfinate Salts | Sulfonyl Radical Precursor | Photoredox-Catalyzed Sulfonylation rsc.org |
| Ethyl glyoxylate N-tosylhydrazone | Sulfonyl Anion Surrogate | Sulfonyl Transfer Reaction organic-chemistry.org |
| Aryl Sulfonyl Chlorides | Electrophilic Sulfonyl Source | Picolyl C–H Sulfonylation nsf.gov |
| DABSO (DABCO-SO₂ complex) | SO₂ Surrogate | Sulfonamide Synthesis organic-chemistry.org |
Introduction and Derivatization of the Phenolic Hydroxyl Group
Selective Hydroxylation Strategies
The introduction of a hydroxyl group at the 4-position of the biphenyl system can be achieved through several methods, including the substitution of a leaving group or the direct oxidation of a C-H bond.
One prominent industrial method involves the alkaline hydrolysis of biphenyl-4-sulfonic acid. google.com This process typically involves reacting the sulfonic acid or its salt with a strong base like sodium hydroxide (B78521) at high temperatures and pressures to yield the corresponding phenolate, which is then neutralized to give 4-hydroxybiphenyl. google.com
More recently, catalytic methods have been developed for the hydroxylation of aryl halides under milder conditions. For example, a heterogeneous copper-based catalyst has been shown to effectively convert aryl iodides to phenols using sodium hydroxide as the base. rsc.org This method demonstrates high selectivity for the iodide functional group, making it suitable for substrates bearing other functionalities. rsc.org A potential route to this compound could therefore involve the hydroxylation of a 4-iodo-4'-(methylsulfonyl)biphenyl precursor.
Enzymatic hydroxylation using cytochrome P450 monooxygenases represents a green chemistry approach. Protein engineering efforts have been undertaken to enable the aromatic hydroxylation of substrates like 4-phenylbenzoic acid, which is structurally related to the target molecule. researchgate.net While wild-type enzymes may not be effective, mutant enzymes have shown the ability to catalyze aromatic oxidation at specific positions. researchgate.net
| Method | Substrate | Reagents/Catalyst | Key Feature |
| Alkaline Hydrolysis | Biphenyl-4-sulfonic acid | NaOH, high T/P | Industrial process google.com |
| Catalytic Hydroxylation | Aryl Iodide | Cu-g-C₃N₄, NaOH | Mild conditions, high selectivity rsc.org |
| Enzymatic Hydroxylation | 4-phenylbenzoic acid | Engineered Cytochrome P450 | Green chemistry, regioselectivity researchgate.net |
Functional Group Interconversions and Protecting Group Chemistry
The synthesis of complex molecules like this compound often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The phenolic hydroxyl group, being acidic and nucleophilic, typically requires protection during reactions such as cross-coupling or sulfonylation.
Protecting groups serve as temporary covers for reactive functionalities. rsc.org For a hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal (deprotection).
In the context of synthesizing this compound, one might protect the hydroxyl group of 4-hydroxybiphenyl before performing a Suzuki or other palladium-catalyzed cross-coupling reaction with a (4-(methylsulfonyl)phenyl)boronic acid derivative. After the biphenyl core is formed, the protecting group is removed to unveil the final product. The use of protecting groups ensures that the coupling reaction proceeds efficiently without interference from the acidic proton of the hydroxyl group.
Functional group interconversion (FGI) is another cornerstone of synthetic strategy. This involves converting one functional group into another. For example, a sulfonate ester can be converted to a halide, or an alcohol can be transformed into a better leaving group like a tosylate or mesylate to facilitate nucleophilic substitution reactions. researchgate.net These transformations are essential for creating the necessary precursors for key bond-forming reactions.
Innovations in Catalyst Design for Biphenyl Synthesis
The construction of the biphenyl backbone of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Innovations in catalyst design have been pivotal in improving the efficiency, scope, and robustness of these transformations.
Development of Deactivation-Resistant Catalysts
A significant challenge in palladium-catalyzed cross-coupling is catalyst deactivation, where the active catalytic species degrades or transforms into an inactive form, leading to lower yields and sluggish reactions. This is particularly problematic when using substrates containing N-heterocycles, which can displace the supporting ligand from the palladium center. nih.gov
To address this, research has focused on developing more robust catalysts. One strategy involves designing ligands that create a more stable coordination environment around the palladium atom. For example, the FPhos ligand, a dialkylbiarylphosphine, was developed to create a catalyst that resists deactivation mediated by N-heteroarenes. nih.gov This is achieved through a combination of conformational preferences that disfavor coordination by the deactivating species and a steric profile that facilitates the desired coupling reaction while mitigating the formation of off-cycle intermediates. nih.gov Similarly, the GPhos ligand was designed to overcome the instability of previous catalyst systems at room temperature, allowing for a broader range of substrates to be coupled efficiently. organic-chemistry.org
The stability of the catalyst can also be influenced by the reaction conditions. The use of moderate-strength bases can limit base-mediated decomposition of sensitive substrates, which can indirectly lead to catalyst deactivation. organic-chemistry.org
Ligand Design and Optimization in Catalytic Processes
The ligand plays a crucial role in a metal-catalyzed reaction, directly influencing the reactivity and selectivity of the catalyst. The intentional design and optimization of ligands based on their steric and electronic properties is a key area of research. researchgate.net
Historically, ligand selection was guided by descriptors such as the Tolman electronic parameter and the cone angle. nih.gov Modern approaches increasingly rely on computational methods to accelerate the optimization process. The virtual ligand-assisted optimization (VLAO) method is a powerful in silico tool for ligand engineering. nih.gov This approach uses quantum chemical calculations to evaluate the electronic and steric characteristics of a reaction, allowing for the rapid identification of optimal ligand features without extensive experimental screening. google.comnih.gov
The design of ligands often involves a modular approach, where different components of the ligand can be systematically varied to fine-tune its properties. For example, in pincer ligands, modifications can be made to the donor atoms, the chelating rings, and the substituents on the ligand backbone to optimize steric and electronic effects for a specific catalytic transformation. researchgate.net By understanding the relationship between ligand structure and catalytic performance, chemists can develop next-generation catalysts with enhanced activity and selectivity for the synthesis of complex molecules like this compound.
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive window into the molecular world. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) are indispensable for confirming its structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific, peer-reviewed, and fully assigned ¹H and ¹³C NMR data for this compound are not widely published in dedicated studies, the expected spectral features can be inferred from its constituent parts and related structures.
The ¹H NMR spectrum would feature distinct signals for the aromatic protons on both phenyl rings. The protons on the phenol ring would be influenced by the electron-donating hydroxyl group, while the protons on the other ring would be affected by the electron-withdrawing methylsulfonyl group. A sharp singlet corresponding to the three protons of the methyl group (–SO₂CH₃) would also be a key identifier.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (phenol ring) | 6.8 - 7.5 | 115 - 130 |
| Aromatic CH (sulfonyl ring) | 7.6 - 8.0 | 127 - 130 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-SO₂ | - | 138 - 142 |
| Aromatic C-C (ipso) | - | 130 - 145 |
| Methyl (–SO₂CH₃) | ~3.1 | ~44 |
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, the molecular formula is established as C₁₃H₁₂O₃S. chemsrc.com The theoretical exact mass corresponding to this formula is 248.05100 atomic mass units (amu). chemsrc.com Experimental HRMS analysis would be expected to yield a measured mass that aligns with this theoretical value to within a few parts per million, thereby confirming the molecular formula.
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₃S chemsrc.com |
| Molecular Weight | 248.30 g/mol chemsrc.com |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. Strong, sharp bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Single Crystal X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and crucial information about the molecule's conformation and its packing within a crystal lattice. At present, a published crystal structure for this compound has not been identified in the surveyed literature. However, based on crystallographic studies of numerous other biphenyl derivatives, a detailed picture of its likely solid-state structure can be constructed.
In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is dictated by a network of intermolecular interactions. The primary interaction would be strong hydrogen bonding involving the phenolic hydroxyl group (as a donor) and the oxygen atoms of the sulfonyl group (as acceptors). These hydrogen bonds would likely play a dominant role in defining the crystal's supramolecular architecture, potentially forming chains or sheets of molecules.
A critical conformational parameter in biphenyl systems is the torsion angle (or dihedral angle) between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl itself is not planar in the gas phase, exhibiting a torsion angle of approximately 44°. In the solid state, this angle is highly dependent on the crystal packing forces and the nature of the substituents. For substituted biphenyls, the torsion angle can vary significantly. While the specific angle for this compound is unknown without experimental data, it would represent a balance between the steric repulsion of the rings and the stabilizing effects of the intermolecular interactions within the crystal. The orientation of the methylsulfonyl and hydroxyl groups relative to their respective rings would also be precisely determined, providing a complete conformational picture of the molecule.
Conformational Dynamics and Isomerism in Solution Phase
The solution-phase conformational landscape of this compound is dictated by the rotation around the C1-C1' single bond connecting the two phenyl rings. This rotation gives rise to a continuous series of conformations, or rotamers, characterized by the dihedral angle (θ) between the planes of the two aromatic rings. The dynamic interplay between electronic effects of the substituents and steric factors governs the energetically preferred conformations and the barriers to internal rotation.
In solution, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 44.4°, representing a compromise between the stabilizing π-conjugation that favors a planar structure (θ = 0°) and the steric repulsion between the ortho-hydrogen atoms, which favors a perpendicular arrangement (θ = 90°). chemistnotes.com The introduction of substituents on the phenyl rings, as in the case of this compound, modulates this energetic balance.
For 4,4'-disubstituted biphenyls, where steric hindrance from the substituents is minimal, the electronic character of the groups plays a significant role in determining the conformational preferences and rotational barriers. biomedres.us The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, while the hydroxyl (-OH) group is electron-donating through resonance. This push-pull electronic arrangement can influence the degree of double bond character in the pivotal C-C bond, thereby affecting the rotational barrier.
While specific experimental studies on the solution-phase conformation of this compound are not extensively documented, insights can be drawn from computational studies and the behavior of analogous substituted biphenyls. Computational analyses of 4,4'-disubstituted biphenyls have shown that both electron-donating and electron-withdrawing substituents can impact the rotational energy profile. biomedres.usbiomedres.us
The interconversion between different conformations occurs through rotation about the central single bond. This process is not entirely free and is associated with energy barriers. The two primary barriers to rotation in biphenyl systems are at the planar (θ = 0°) and perpendicular (θ = 90°) conformations. The planar conformation is destabilized by the steric clash of the ortho hydrogens, while the perpendicular conformation has reduced π-conjugation between the rings. For biphenyl itself, the energy barriers at 0° and 90° are relatively low, approximately 6.0 kJ/mol and 6.5 kJ/mol, respectively, allowing for rapid interconversion at room temperature. chemistnotes.com
In the absence of bulky ortho substituents, as is the case for this compound, the rotational barriers are not expected to be high enough to allow for the isolation of stable atropisomers at room temperature. Atropisomerism arises when the rotation around a single bond is sufficiently hindered, leading to separable, non-interconverting rotational isomers. This typically requires a rotational energy barrier of about 16 to 19 kcal/mole. libretexts.org
The solution environment can also influence the conformational equilibrium. The polarity of the solvent can interact differently with the various conformers, potentially stabilizing one over the other. For instance, a polar solvent might favor a conformer with a larger dipole moment. Furthermore, the hydroxyl group of this compound can engage in hydrogen bonding with solvent molecules, which could further influence the rotational dynamics and the preferred dihedral angle. researchgate.net Studies on other biphenyl derivatives have shown that intermolecular hydrogen bonding can affect the molecular conformation. researchgate.net
Detailed information on the specific dihedral angles and rotational energy barriers for this compound would require dedicated spectroscopic studies, such as Nuclear Overhauser Effect (NOE) NMR, or high-level computational modeling. rsc.org However, based on the principles governing substituted biphenyls, a twisted, non-planar conformation is expected to be the most stable form in solution, with a dynamic equilibrium between various rotational isomers.
Table 1: Theoretical Rotational Energy Barriers for Substituted Biphenyls
This table presents data from computational studies on biphenyl and its derivatives, providing a reference for the expected range of rotational barriers. The values for this compound are not specifically determined in the literature but can be contextualized by this data.
| Compound | Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Reference |
|---|---|---|---|---|
| Biphenyl | Experiment | 1.43 ± 0.48 | 1.55 ± 0.48 | biomedres.us |
| Biphenyl | CCSD(T) | 1.90 | 2.10 | biomedres.us |
| 2,2'-Dimethylbiphenyl | - | 17.4 | - | chemistnotes.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. For 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic characteristics.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. schrodinger.comwikipedia.org A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |
| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Note: The values presented in this table are representative examples based on quantum chemical calculations for structurally related aromatic sulfone compounds and are intended for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which contribute to its stability. wisc.eduwisc.edu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of -OH | π(C-C) of phenyl ring | 15 - 25 | Hyperconjugation, resonance stabilization |
| π(C-C) of phenyl ring 1 | π(C-C) of phenyl ring 2 | 10 - 20 | π-conjugation across the biphenyl (B1667301) system |
| LP(O) of -SO2- | σ*(C-S) | 2 - 5 | Hyperconjugation |
Note: The E(2) values in this table are illustrative and based on NBO analyses of similar aromatic compounds. The actual values for this compound would require specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the hydroxyl and sulfonyl groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The biphenyl rings would likely show a mix of neutral and slightly negative potential. This information is crucial for understanding how the molecule might interact with biological macromolecules or other chemical species. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, offering insights into their interactions with other molecules and their conformational flexibility.
Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This technique is widely used in drug discovery to understand the binding mode and affinity of a potential drug molecule. nih.gov For this compound, docking studies could be performed against various protein targets to predict its potential biological activity.
The methylsulfonyl group is a common feature in many selective COX-2 inhibitors. Therefore, a plausible docking study would involve placing this compound into the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net In such a scenario, the sulfonyl group would likely form hydrogen bonds with backbone amides of amino acid residues in the active site. The phenolic hydroxyl group could also act as a hydrogen bond donor or acceptor. The biphenyl core would likely engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. The binding energy and the specific interactions observed in the docking simulation can provide a rational basis for its potential as a COX-2 inhibitor.
| Potential Protein Target | Predicted Interacting Residues (Example) | Predicted Interaction Types | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | His90, Arg513, Val523 | Hydrogen bonding, hydrophobic interactions | -8.0 to -10.0 |
| Matrix Metalloproteinase-2 (MMP-2) | His120, Glu121, Pro140 | Hydrogen bonding, chelation with Zn2+ | -7.5 to -9.5 |
Note: The data in this table is hypothetical and based on docking studies of structurally similar compounds with the specified protein targets. Actual results would depend on the specific docking protocol and force field used.
Molecular Dynamics Simulations for Conformational Space Exploration
The simulation would likely show that the biphenyl unit is not planar, with a distribution of dihedral angles. The preferred conformation would be a balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents. The hydroxyl and methylsulfonyl groups would also exhibit flexibility, and their interactions with solvent molecules would be observable. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the molecule's backbone, the root-mean-square fluctuation (RMSF) of individual atoms, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This information is crucial for a comprehensive understanding of the molecule's behavior in a dynamic environment and can complement the static picture provided by molecular docking. nih.govpitt.edu
Computational Approaches for Predicting Molecular Interactions and Binding Energetics
Computational methods are instrumental in elucidating the molecular interactions and binding energetics of biphenyl derivatives. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are employed to model the behavior of these compounds.
Quantum chemical calculations, particularly using density functional theory (DFT), are employed to determine the molecular electrostatic potential (MEP) and dipole moments. acs.orgnih.gov The MEP is a valuable tool for understanding how a molecule will interact with other molecules. For example, in studies of chlorinated biphenyls, a correlation was found between the MEPs and the substitution pattern, with toxic congeners showing highly positive electrostatic potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov For this compound, the sulfonyl group would be expected to create a region of negative electrostatic potential, while the hydroxyl group would also contribute to the molecule's polarity and hydrogen bonding capacity.
The binding energetics of biphenyl derivatives with their biological targets, such as enzymes or receptors, can be predicted using molecular docking simulations. tandfonline.comresearchgate.net These simulations place the ligand (the biphenyl compound) into the binding site of the protein and estimate the binding affinity based on a scoring function. This approach helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Biphenyl Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and are particularly useful for classes of compounds like biphenyls. tandfonline.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are widely used for biphenyl scaffolds. nih.govmdpi.com These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. mdpi.com For a series of biphenyl analogues that inhibit the enzyme aromatase, 3D-QSAR models were developed to identify the key pharmacophoric features necessary for inhibitory activity. tandfonline.com The models revealed the importance of specific steric and electrostatic fields for enhancing the biological activity of the compounds. tandfonline.com
In another study on biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), a 3D-QSAR model was developed using the 3D-HoVAIF method. researchgate.net This model showed a strong correlation between the calculated descriptors and the observed biological activities, with high R² and Q² values, indicating its predictive power. researchgate.net Such models provide valuable insights into the structure-activity relationships and guide the design of new, more potent inhibitors. tandfonline.comresearchgate.net
The general workflow for a QSAR study on biphenyl scaffolds involves several key steps as outlined in the table below.
| Step | Description |
| Dataset Selection | A series of biphenyl compounds with a wide range of biological activities is chosen. tandfonline.com |
| Molecular Modeling | 3D structures of the compounds are generated and aligned based on a common scaffold. researchgate.net |
| Descriptor Calculation | Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each compound. nih.gov |
| Model Development | Statistical methods like Partial Least Squares (PLS) are used to build a mathematical model correlating the descriptors with biological activity. researchgate.net |
| Model Validation | The predictive power of the QSAR model is assessed using statistical techniques such as cross-validation. researchgate.net |
These QSAR methodologies have proven to be powerful tools in the study of biphenyl derivatives, enabling researchers to predict the activity of new compounds and to optimize their structures for improved therapeutic effects. tandfonline.comresearchgate.net
Derivative Design and Structure Molecular Interaction Relationships
Rational Design Principles for Structural Modification
Rational drug design for modifying the 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol structure relies on established medicinal chemistry strategies to improve efficacy, selectivity, and pharmacokinetic properties. silae.it Bioisosterism is a key approach, involving the substitution of specific functional groups with others that have similar physical or chemical properties, to create novel analogs with potentially improved biological activity. silae.it The goal is to refine the molecule's interaction with its target by altering parameters such as size, conformation, electronic effects, hydrogen bonding capacity, and hydrophobicity. scripps.edu
The nature and position of substituents on the biphenyl (B1667301) rings play a critical role in molecular recognition. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution across the molecule, affecting interactions such as hydrogen bonds and π-π stacking. researchgate.net For instance, the introduction of electron-withdrawing groups can influence the acidity of the phenolic hydroxyl group, which may be crucial for binding to a biological target. researchgate.net
Table 1: Physicochemical Parameters Influenced by Bioisosteric Replacements
| Parameter | Description | Potential Impact on Molecular Interaction |
| Size & Conformation | The three-dimensional shape and volume of the molecule. | Affects the fit within a biological target's binding site. |
| Electronic Effects | The influence of a functional group on the electron density of the rest of the molecule (inductive and mesomeric effects). | Modulates the strength of hydrogen bonds, ionic interactions, and cation-π or π-π stacking. researchgate.net |
| pKa | The acidity or basicity of a functional group. | Determines the ionization state at physiological pH, which is critical for binding and solubility. |
| Hydrophobicity | The tendency of the molecule to repel water. | Influences membrane permeability and binding to hydrophobic pockets in proteins. nih.gov |
| Hydrogen Bonding | The capacity to act as a hydrogen bond donor or acceptor. | Crucial for specific recognition and high-affinity binding to biological targets. researchgate.net |
| Metabolic Stability | The molecule's resistance to being broken down by metabolic enzymes. | Can be improved by replacing metabolically vulnerable groups, for example, substituting a hydrogen atom with fluorine. scripps.edu |
Isosteric and bioisosteric replacements are fundamental strategies in modifying the biphenyl scaffold. silae.it A classical bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. u-tokyo.ac.jp Given their similar sizes (van der Waals radii of 1.2 Å for hydrogen and 1.35 Å for fluorine), this substitution causes minimal steric perturbation. uniroma1.it However, fluorine's high electronegativity can significantly alter local electronic properties, potentially leading to improved binding affinity or metabolic stability by blocking sites of oxidation. scripps.eduuniroma1.it
The phenyl rings themselves can be replaced with heterocyclic systems to modulate the compound's properties. This is a common strategy to improve solubility, alter metabolic profiles, or introduce new hydrogen bonding vectors. For example, replacing a benzene (B151609) ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with a biological target.
Synthesis of Diversified Libraries of this compound Analogs
The creation of diversified chemical libraries is essential for exploring the structure-activity relationships of the this compound core. This involves the systematic introduction of various chemical groups at different positions on the scaffold.
Halogens, particularly fluorine, can be introduced onto the aromatic rings of the biphenyl system to modulate the compound's electronic and metabolic properties. scripps.edu The C-F bond is very stable, and introducing fluorine can block metabolic oxidation at that position, often increasing the compound's half-life. scripps.edu Synthetic strategies to introduce halogens onto aromatic rings are well-established and can be adapted for the biphenyl scaffold. For instance, electrophilic halogenation reactions can be used to install chlorine or bromine. The synthesis of halogenated 1,5-diarylimidazoles, which share a diaryl structure, has been achieved through methods involving reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com
Replacing one of the phenyl rings of the biphenyl system with a heterocycle is a powerful strategy to access novel chemical space and improve physicochemical properties. researchgate.net Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially improving binding affinity and selectivity. heteroletters.org The synthesis of such analogs often involves coupling reactions where one of the coupling partners is a heterocyclic building block. For example, Suzuki coupling, a powerful method for forming carbon-carbon bonds, can be used to couple a boronic acid-functionalized heterocycle with a halogenated phenyl ring, or vice versa, to construct the desired diarylheterocyclic scaffold. dntb.gov.ua
Table 2: Examples of Heterocyclic Replacements for Phenyl Rings
| Heterocycle | Potential Advantages |
| Imidazole | Can act as both a hydrogen bond donor and acceptor; can participate in metal coordination. mdpi.com |
| Pyrazole | Provides distinct hydrogen bonding patterns compared to imidazole. |
| Oxadiazole | Acts as a hydrogen bond acceptor; generally metabolically stable. |
| Triazole | Can act as a hydrogen bond acceptor and is often used to improve solubility. |
| Pyridine | Introduces a basic nitrogen atom, which can form salt bridges and act as a hydrogen bond acceptor. |
The methylsulfonyl and hydroxyl groups are key functional moieties that can be modified to fine-tune the molecule's properties. The hydroxyl group is often a site of metabolic conjugation, such as glucuronidation, which can lead to rapid excretion. researchgate.net One strategy to mitigate this is to replace the hydroxyl group with a bioisostere that is less prone to metabolism while retaining the ability to act as a hydrogen bond donor or acceptor. researchgate.net Examples of phenol (B47542) bioisosteres include various acidic N-H heterocycles like benzimidazolones or indazoles. researchgate.net
The sulfonyl group can also be modified. For instance, the methyl group can be replaced with other alkyl or aryl groups to alter steric bulk and hydrophobicity. Alternatively, the entire sulfonyl group could be replaced with other electron-withdrawing bioisosteres like a sulfonamide or a cyano group to modulate electronic properties and hydrogen bonding potential. scripps.edu
Investigation of Specific Molecular Interactions with Target Macromolecules
The efficacy of enzyme inhibitors is fundamentally rooted in their ability to form stable complexes with their target macromolecules. For biphenyl derivatives like this compound, which often target allosteric sites, the specific nature of these interactions dictates their potency and selectivity. The p97 AAA ATPase, a key player in protein homeostasis, serves as a critical target for such inhibitors. Allosteric inhibitors of p97, including the biphenyl-containing compound NMS-873, bind to a distinct pocket at the interface of the D1 and D2 ATPase domains. nih.govselleckchem.com This binding event prevents the large-scale conformational changes necessary for ATP hydrolysis and substrate processing, thereby inhibiting the enzyme's function. researchgate.net
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
The stability of the inhibitor-protein complex is significantly influenced by a network of hydrogen bonds and hydrophobic interactions. Molecular modeling and structural studies of related allosteric p97 inhibitors provide a detailed picture of these interactions. nih.govnih.gov
Hydrogen Bonding: Hydrogen bonds are critical for the precise orientation of the inhibitor within the binding pocket. In the case of NMS-873, a close analog of the subject compound, specific interactions have been identified. For instance, docking studies have revealed the potential for hydrogen bonding and salt bridge formation with key residues such as Lys614 and Lys615, as well as Asn616 within the allosteric site of p97. researchgate.net These directed interactions anchor the molecule in a conformation that is optimal for inhibiting enzyme activity.
| Interaction Type | Key Interacting Residues (Exemplar: NMS-873 with p97) | Reference |
| Hydrogen Bonding | Lys614, Asn616 | researchgate.net |
| Salt Bridge | Lys614, Lys615 | researchgate.net |
| Hydrophobic Interactions | A mix of hydrophobic residues lining the D1-D2 interface | nih.govresearchgate.net |
Role of Aromatic Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding and general hydrophobic effects, more specific non-covalent interactions like aromatic stacking play a pivotal role in the binding of biphenyl compounds.
Aromatic Stacking (π-π Interactions): The presence of two phenyl rings in this compound provides a structural basis for π-π stacking interactions with aromatic residues in the target's binding site. Docking analyses of the exemplar compound NMS-873 into the p97 allosteric site have identified a significant π-π stacking interaction with the aromatic side chain of the residue Phe618. researchgate.net This type of interaction is crucial for the stability and proper positioning of the inhibitor within the binding groove.
These non-covalent interactions, collectively, are essential for the recognition and binding of small molecule inhibitors to their protein targets. researchgate.net The specific geometry and electronic properties of the aromatic systems in both the ligand and the protein dictate the strength and nature of these interactions.
| Interaction Type | Key Interacting Residue (Exemplar: NMS-873 with p97) | Description | Reference |
| π-π Stacking | Phe618 | Stacking interaction between the aromatic ring of the inhibitor and the phenyl ring of the phenylalanine residue. | researchgate.net |
Reaction Kinetics and Mechanistic Investigations
Kinetic Studies of Key Synthetic Transformations
The principal synthetic route to 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex in the presence of a base. For the synthesis of this compound, this involves the reaction of 4-bromophenol (B116583) with 4-(methylsulfonyl)phenylboronic acid.
While specific kinetic data for the synthesis of this compound is not extensively published, general kinetic trends for Suzuki-Miyaura reactions provide valuable insights. The rate of reaction is often dependent on the concentration of the palladium catalyst and the aryl halide. nih.gov The choice of base and solvent system is also critical; for instance, strong bases like NaOH and K₃PO₄ are commonly used to facilitate the transmetalation step. libretexts.org
Interactive Data Table: General Parameters Influencing Suzuki-Miyaura Reaction Kinetics
| Parameter | Effect on Reaction Rate | Common Examples/Conditions |
|---|---|---|
| Palladium Catalyst | Higher catalyst loading generally increases the rate. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Electron-rich and bulky phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine, Buchwald ligands |
| Base | Activates the organoboron species for transmetalation. Stronger bases can lead to faster reactions. | K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃ |
| Solvent | Polar aprotic solvents are often effective. The choice can influence the solubility of reactants and the stability of intermediates. | Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), Water (in biphasic systems) |
| Leaving Group (on Aryl Halide) | Reactivity order is generally I > Br > Cl. | Aryl iodides are more reactive than aryl bromides. |
Elucidation of Reaction Mechanisms in Catalytic Processes
The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound is a well-accepted mechanistic framework. libretexts.orgchemrxiv.org The process is initiated by the oxidative addition of the aryl halide (e.g., 4-bromophenol) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov
Following oxidative addition, transmetalation occurs, where the organic group from the organoboron species (4-(methylsulfonyl)phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments on the palladium complex couple to form the biphenyl (B1667301) product, this compound, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org
Recent mechanistic studies, including computational investigations on related systems, have provided deeper insights. For instance, the exact nature of the active palladium species and the role of the base in the transmetalation step are areas of ongoing research. nih.govnih.gov Some studies suggest that the transmetalation may proceed through different pathways depending on the reaction conditions. nih.gov
Interactive Data Table: Key Mechanistic Steps in the Suzuki-Miyaura Synthesis of this compound
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The aryl halide (4-bromophenol) adds to the Pd(0) catalyst. | Aryl-Pd(II)-halide complex |
| Transmetalation | The methylsulfonylphenyl group is transferred from the boronic acid to the Pd(II) center. | Diaryl-Pd(II) complex |
| Reductive Elimination | The two aryl groups couple to form the biphenyl product, and the Pd(0) catalyst is regenerated. | This compound and Pd(0) |
Mechanistic Insights into Molecular Recognition Events at the Molecular Level
The biological activity of compounds derived from this compound, such as Celecoxib (B62257), is attributed to their specific molecular recognition by biological targets, primarily the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The methylsulfonyl group plays a critical role in this selective binding.
The key to the selective inhibition of COX-2 by diarylheterocycles derived from this biphenyl scaffold lies in the structural differences between the active sites of COX-1 and COX-2. nih.govresearchgate.net The active site of COX-2 possesses a larger, more accessible side pocket compared to COX-1. The methylsulfonyl group (-SO₂CH₃) of these inhibitors is able to fit into this hydrophilic side pocket of the COX-2 enzyme, forming favorable interactions, such as hydrogen bonds, with the amino acid residues lining this pocket (e.g., His90, Arg513, and Gln192). nih.gov This specific interaction is not possible with the narrower active site of COX-1, thus conferring selectivity.
Molecular docking and computational studies on related sulfonamide-containing inhibitors have been instrumental in visualizing these binding modes. nih.gov These studies confirm that the biphenyl core of the molecule occupies the main hydrophobic channel of the enzyme, while the sulfonamide or methylsulfonyl moiety extends into the secondary pocket, anchoring the inhibitor and leading to potent and selective inhibition. nih.govnih.govpsu.edu
Interactive Data Table: Key Molecular Interactions in the Recognition of Related Sulfonamide Inhibitors by COX-2
| Structural Moiety of Inhibitor | Interacting Region of COX-2 | Type of Interaction | Key Amino Acid Residues |
|---|---|---|---|
| Biphenyl Core | Main Hydrophobic Channel | Hydrophobic interactions, van der Waals forces | Tyr385, Trp387, Phe518 |
| Methylsulfonyl/Sulfonamide Group | Hydrophilic Side Pocket | Hydrogen bonding, polar interactions | His90, Arg513, Gln192 |
Advanced Applications in Materials Science and Supramolecular Chemistry
Design of Supramolecular Architectures Incorporating Biphenyl (B1667301) Scaffolds
The design of complex supramolecular architectures relies on the precise control of non-covalent interactions to guide molecular self-assembly. Biphenyl derivatives are excellent candidates for this purpose due to their structural rigidity and the ease with which they can be functionalized. mdpi.comnih.gov The compound 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol is particularly well-suited for this application due to its distinct functional groups that can participate in specific intermolecular interactions.
The hydroxyl (-OH) group is a classic hydrogen-bond donor and acceptor, while the sulfonyl (-SO₂) group is a strong hydrogen-bond acceptor. fiveable.menih.gov This combination allows for the formation of robust and directional hydrogen-bonding networks, which are crucial for building ordered supramolecular structures. capes.gov.brrsc.org For instance, the hydroxyl group of one molecule can interact with the sulfonyl oxygen of another, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. rsc.org The interplay of these strong, directional interactions with weaker C-H···O and π-π stacking interactions, facilitated by the aromatic biphenyl rings, provides a powerful toolkit for designing novel supramolecular materials. acs.org The modular nature of these interactions allows for the rational design of architectures with specific topologies and functionalities. mdpi.com
| Interaction Type | Participating Groups on this compound | Potential Supramolecular Motif |
| Strong Hydrogen Bond | Phenolic -OH (donor) and Sulfonyl =O (acceptor) | Head-to-tail chains, cyclic assemblies |
| π-π Stacking | Aromatic rings of the biphenyl core | Stacked columnar or herringbone structures |
| Dipole-Dipole | Polar C-S and S=O bonds of the methylsulfonyl group | Alignment of molecules to maximize electrostatic attraction |
| Weak Hydrogen Bond | Aromatic C-H (donor) and Sulfonyl/Hydroxyl O (acceptor) | Cross-linking between primary chains, stabilization of 3D networks |
Self-Assembly Processes and Directed Crystal Growth
Self-assembly is the spontaneous organization of molecules into ordered arrangements, driven by non-covalent interactions. For this compound, the self-assembly process is primarily governed by the strong hydrogen bonds formed between the hydroxyl and methylsulfonyl groups. nih.govnih.gov These interactions guide the molecules to form predictable patterns, which is a fundamental aspect of crystal engineering—the design and synthesis of solid-state structures with desired properties. acs.orgresearchgate.net
The directed growth of crystals from molecules like this compound can be controlled by carefully tuning experimental conditions such as solvent and temperature. The polarity of the solvent, for example, can influence which hydrogen-bonding motifs are favored, potentially leading to the formation of different crystal polymorphs—crystals with the same chemical composition but different molecular packing. arizona.edu The presence of both a strong hydrogen-bond donor (-OH) and a strong acceptor (-SO₂CH₃) in a single molecule creates a high propensity for forming highly ordered, crystalline materials rather than amorphous solids. acs.org Recent advancements have even allowed for the direct visualization of crystal growth from organic molecules, providing insights into how precursors assemble into final crystal structures. nih.govdenssolutions.com Techniques like seeded growth can be employed to obtain large, single-crystalline materials, which are essential for applications in electronics and optics. nih.gov
Chiral Recognition and Amplification in Supramolecular Systems
While this compound is an achiral molecule, its biphenyl scaffold is a key component in many systems designed for chiral recognition. nih.gov Biphenyls can exhibit axial chirality if rotation around the central C-C bond is restricted by bulky substituents in the ortho positions. stackexchange.comyoutube.com Even without being intrinsically chiral, biphenyl-containing hosts can create chiral pockets or surfaces that selectively bind one enantiomer of a chiral guest molecule over the other. rsc.orgnih.gov
The functional groups of this compound would play a critical role in such a system. If incorporated into a larger, chiral supramolecular assembly, the hydroxyl and methylsulfonyl groups would serve as specific binding sites, using hydrogen bonding to interact with and differentiate between chiral guest molecules like amino acids or pharmaceutical agents. nih.govrsc.org
Furthermore, biphenyl-containing polymers have demonstrated a remarkable capacity for chiral amplification. acs.orgtue.nl In these systems, a small initial amount of chirality (either from a few chiral monomers or a chiral solvent) can be amplified to induce a preferred helical structure throughout the entire polymer chain. tue.nl The rigidity of the biphenyl unit helps to propagate this chiral information along the supramolecular structure. The polar functional groups of a monomer like this compound could enhance these cooperative effects through directional intermolecular interactions. capes.gov.br
| Feature | Role in Chiral Systems |
| Biphenyl Scaffold | Provides a rigid, atropisomeric backbone for creating chiral cavities in host-guest systems. nih.gov |
| Hydroxyl Group | Acts as a specific hydrogen-bonding site for interaction with chiral guest molecules. |
| Methylsulfonyl Group | Functions as a polar interaction site and hydrogen-bond acceptor to enhance binding affinity and selectivity. fiveable.me |
| Overall Structure | Can be incorporated as an achiral unit into a larger chiral copolymer or assembly, where it participates in and helps propagate chiral amplification. acs.org |
Potential in Liquid Crystalline Materials Development Utilizing Biphenyl Cores
The development of liquid crystals (LCs) is heavily reliant on molecules that possess a combination of a rigid core and flexible terminal groups. The biphenyl unit is one of the most common and effective rigid cores used in the design of liquid crystalline materials due to its linear shape and rigidity, which promotes the orientational order required for mesophase formation. tandfonline.commdpi.com
The compound this compound has structural features that are highly desirable for a liquid crystal precursor. The rigid biphenyl core provides the necessary structural anisotropy. The terminal hydroxyl group can be readily modified, for instance, by esterification with various alkyl chains to produce a homologous series of potential liquid crystals. mdpi.comresearchgate.net The properties of such materials are heavily influenced by the nature of the terminal groups.
The presence of the highly polar methylsulfonyl group is particularly significant. Strong terminal dipoles often lead to the formation of smectic phases, where molecules are organized into layers, in addition to the less-ordered nematic phases. tandfonline.comresearchgate.net The combination of a polar group (-SO₂CH₃) and a group capable of hydrogen bonding (-OH) can lead to complex phase behaviors and the stabilization of specific mesophases. mdpi.com These characteristics make this compound and its derivatives promising candidates for new liquid crystalline materials, potentially for applications in displays and sensors where polarity and intermolecular interactions are key to performance. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol?
The compound is synthesized via:
- Nucleophilic substitution : Reacting 4'-halo-[1,1'-biphenyl]-4-ol (e.g., bromo or iodo derivatives) with methylsulfonyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (DMF or THF) at 60-80°C .
- Oxidation of thioethers : Oxidation of 4'-(methylthio)-[1,1'-biphenyl]-4-ol using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid to convert the thioether to the sulfonyl group .
- Coupling reactions : Pd-catalyzed Suzuki-Miyaura coupling between boronic acids and haloarenes, followed by sulfonation . Typical yields range from 70–96% .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substitution on biphenyl), while ¹³C NMR confirms the sulfonyl group’s electron-withdrawing effect (δ ~140 ppm for sulfonyl-attached carbons) .
- FT-IR : Strong absorption at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (asymmetric stretch) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺, with fragmentation patterns indicating biphenyl backbone stability .
Q. What are the key physicochemical properties influencing laboratory handling?
- Melting point : Expected to be >150°C (analogous to 4-phenylphenol: 164–166°C) .
- Solubility : Low in water; soluble in DMSO, THF, or dichloromethane due to the hydrophobic biphenyl core.
- Stability : Store at 2–8°C in inert atmospheres to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling be optimized for functionalizing the biphenyl core?
- Catalyst selection : Pd(OAc)₂ with PPh₃ (1:3 ratio) enhances coupling efficiency for vinylation or arylation. Ligands like SPhos improve selectivity for sterically hindered substrates .
- Reaction conditions : Use anhydrous solvents (toluene or DMF) at 80–100°C under N₂. Substrate-to-catalyst ratios of 100:1 minimize side products (e.g., ethyl cinnamate in vinylation) .
- Mechanistic insights : Oxidative addition of aryl halides to Pd(0) is rate-limiting; electron-withdrawing groups (e.g., sulfonyl) accelerate this step .
Q. How do rotational conformers of the biphenyl system affect spectral data interpretation?
- Variable-temperature NMR : Cooling to –40°C slows biphenyl bond rotation, resolving split peaks for axial and equatorial protons .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dihedral angles and coupling constants, aiding assignment of complex splitting patterns .
Q. What strategies mitigate environmental risks during synthesis and disposal?
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Biodegradation assays : Use OECD 301F (ready biodegradability) to assess sulfonyl group stability. Oxidative degradation via UV/H₂O₂ may break the biphenyl backbone .
- Waste minimization : Catalytic recycling (e.g., Pd recovery via filtration) reduces heavy metal contamination .
Q. How does the methylsulfonyl group influence electronic properties and reactivity?
- Electron-withdrawing effect : The sulfonyl group decreases electron density on the biphenyl ring, directing electrophilic substitution to meta positions (Hammett σₚ ~0.72) .
- Impact on redox behavior : Cyclic voltammetry shows irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl) due to sulfonyl stabilization of radical intermediates .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields?
- Source analysis : Compare purity of starting materials (e.g., 4'-iodo derivatives vs. bromo analogs) and reaction scales. Microscale reactions often report higher yields due to efficient mixing .
- Byproduct identification : Use LC-MS to detect side products (e.g., desulfonated biphenyls) that reduce yields. Adjust stoichiometry of methylsulfonyl chloride (1.2–1.5 equiv) to suppress byproducts .
Methodological Tables
| Synthetic Method Comparison | Nucleophilic Substitution | Thioether Oxidation |
|---|---|---|
| Yield | 85–96% | 70–80% |
| Reaction Time | 12–24 h | 4–6 h |
| Key Limitation | Requires anhydrous conditions | Over-oxidation to sulfones |
| Spectroscopic Signatures | ¹H NMR (DMSO-d₆) | FT-IR |
|---|---|---|
| Key Peaks | δ 7.6–8.1 (biphenyl protons) | 1150 cm⁻¹ (S=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
